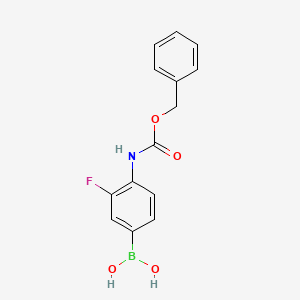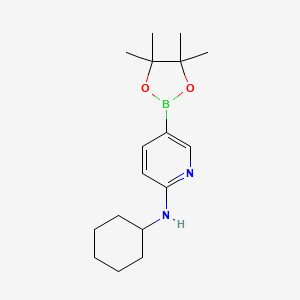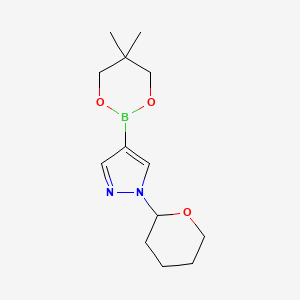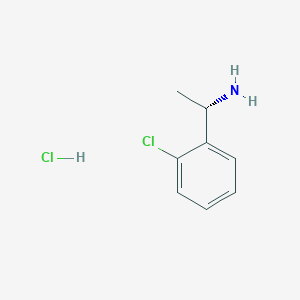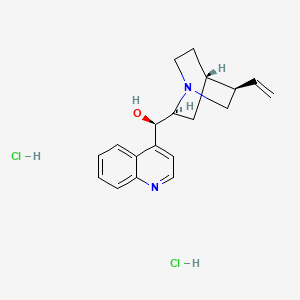
金鸡纳碱二盐酸盐
描述
Cinchonidine Dihydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O and its molecular weight is 367.3 g/mol. The purity is usually 95%.
The exact mass of the compound Cinchonidine Dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinchonidine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonidine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟治疗
金鸡纳碱是主要的几种金鸡纳生物碱之一,在历史上对抗疟治疗起着重要作用。虽然奎宁是最著名的抗疟金鸡纳生物碱,但金鸡纳碱也具有抗疟特性。 它通过干扰疟原虫体内血红素解毒途径发挥作用 .
不对称合成
金鸡纳碱二盐酸盐被广泛用作手性催化剂或试剂,应用于不对称合成。 它在化学反应中诱导手性的能力使其在生产对映体纯物质方面具有宝贵价值,这对于药物开发至关重要 .
手性固定相
在色谱法中,金鸡纳碱二盐酸盐被用来制造手性固定相。 这些专门的相对于外消旋混合物的对映选择性分离至关重要,使研究人员能够分离和研究单个对映体 .
生物活性探索
除了抗疟作用外,金鸡纳碱二盐酸盐还被探索用于其他生物活性。 这包括潜在的抗菌和抗病毒特性,这可能导致新的治疗应用 .
模块化构建模块
金鸡纳碱二盐酸盐作为合成化学中其他模块化和手性构建模块的前体。 金鸡纳碱的转化可以产生像奎尼康或奎尼考丁这样的化合物,它们在各种合成途径中都有用 .
食品工业应用
食品工业利用金鸡纳碱二盐酸盐的苦味特性。 它是健怡水和其他需要苦味特征的饮料中的成分 .
分析方法开发
该化合物的独特特性促进了定性和定量分析方法的开发。 这些方法对于研究和工业应用中金鸡纳碱二盐酸盐的质量控制和标准化至关重要 .
药理学研究
金鸡纳碱二盐酸盐是正在进行的药理学研究的主题。 科学家们正在研究它的药代动力学,代谢以及与其他药物的潜在相互作用,以优化其在治疗中的应用 .
作用机制
Target of Action
Cinchonidine Dihydrochloride, a member of the Cinchona alkaloids, has been reported to have antimalarial properties . Its primary targets are the parasites of the genus Plasmodium, particularly Plasmodium falciparum . These parasites are responsible for causing malaria, a disease that has a significant impact on global health .
Mode of Action
It is known that cinchona alkaloids, including cinchonidine, interact with their targets in a way that inhibits the life cycle of thePlasmodium parasites . This interaction disrupts the parasites’ ability to multiply and spread, thereby alleviating the symptoms of malaria .
Biochemical Pathways
Cinchonidine Dihydrochloride affects the biochemical pathways involved in the life cycle of Plasmodium parasites . By inhibiting these pathways, Cinchonidine Dihydrochloride prevents the parasites from multiplying and spreading, which is crucial for the treatment of malaria .
Pharmacokinetics
It is known that the pharmacokinetics of cinchona alkaloids, including cinchonidine, can be influenced by factors such as the method of administration and the patient’s physiological condition .
Result of Action
The primary result of Cinchonidine Dihydrochloride’s action is the inhibition of the life cycle of Plasmodium parasites . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of malaria and helping the patient recover .
Action Environment
The efficacy and stability of Cinchonidine Dihydrochloride can be influenced by various environmental factors. For instance, the soil type can have a significant impact on the germination of the Cinchona plant, which is the natural source of Cinchonidine . Furthermore, the method of administration and the patient’s physiological condition can also affect the drug’s action .
生化分析
Biochemical Properties
Cinchonidine Dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with heme, where Cinchonidine Dihydrochloride inhibits the polymerization of toxic hematin into hemozoin, a process crucial for the survival of the malaria parasite, Plasmodium falciparum . Additionally, Cinchonidine Dihydrochloride has been shown to interact with γ-globin gene, enhancing its expression and thereby increasing fetal hemoglobin production .
Cellular Effects
Cinchonidine Dihydrochloride exerts significant effects on various cell types and cellular processes. In erythroleukemia cells, it induces erythroid differentiation and increases the production of fetal hemoglobin . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of γ-globin mRNA and enhance the accumulation of total hemoglobin in K562 cells .
Molecular Mechanism
The molecular mechanism of Cinchonidine Dihydrochloride involves several key interactions at the molecular level. It binds to heme, preventing the polymerization of hematin into hemozoin, which is toxic to the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify hematin, leading to its death. Additionally, Cinchonidine Dihydrochloride enhances the expression of the γ-globin gene, resulting in increased production of fetal hemoglobin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinchonidine Dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that Cinchonidine Dihydrochloride can maintain its effects on cellular function, including the sustained increase in fetal hemoglobin production in erythroleukemia cells .
Dosage Effects in Animal Models
The effects of Cinchonidine Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to be effective in increasing fetal hemoglobin production without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and cardiac arrhythmias have been observed . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Cinchonidine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 3-hydroxycinchonidine . This metabolite is further processed and excreted via the kidneys. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Cinchonidine Dihydrochloride is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .
Subcellular Localization
Cinchonidine Dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with heme and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic compartments of erythrocytes and other cell types .
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQDNUZNQOCTH-WESSAKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200414 | |
| Record name | Cinchonidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-54-9, 24302-67-8 | |
| Record name | Cinchonidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


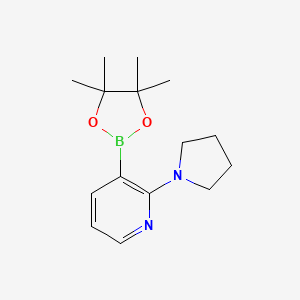

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
